[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Description
The compound [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a hydrazone-based benzoate ester featuring a 2-methylbenzoyl group on the hydrazinylidene moiety. The core structure comprises a methoxy-substituted phenyl ring linked via a hydrazone bridge to a 2,4-dichlorobenzoate ester, with variations in the acyl/hydrazone substituents dictating its behavior .
Properties
Molecular Formula |
C23H18Cl2N2O4 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)18-9-8-16(24)12-19(18)25/h3-13H,1-2H3,(H,27,28)/b26-13+ |
InChI Key |
SDWJYXKRDVBOGC-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the final product.
The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it into hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of hydrazine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its hydrazinylidene moiety is known to exhibit anti-cancer and anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Structural and Electronic Effects
- Substituent Bulk and Planarity :
- Polarity and Solubility :
- Sulfonamide () and hydroxy-phenylacetyl () derivatives introduce polar groups, enhancing aqueous solubility compared to purely aromatic substituents (e.g., phenylacetyl in ) .
- The 2-methylbenzoyl group in the target compound likely balances lipophilicity and steric effects, intermediate between phenylacetyl and bulkier naphthyl groups.
Crystallographic and Spatial Considerations
- Dihedral angles between aromatic rings in allyl-substituted analogs (e.g., ) average ~73.6°, indicating non-planar conformations that may influence packing in solid states or binding to flat biological targets .
- Hydrazone bridge geometry (E-configuration) is conserved across analogs, ensuring consistent π-conjugation and stability .
Biological Activity
The compound [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C30H24Cl2N2O4
- Molecular Weight : 588.47 g/mol
- IUPAC Name : [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could bind to receptors, modifying their activity and affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Antimicrobial Properties
Research indicates that compounds similar to [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exhibit significant antibacterial effects. For instance, studies have shown that related hydrazone derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Hydrazone Derivative A | 64 µg/mL | MRSA |
| Hydrazone Derivative B | 128 µg/mL | E. coli |
Anti-inflammatory Effects
Some derivatives of the compound have demonstrated anti-inflammatory properties in vitro. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
- Study on Antibacterial Activity :
- Mechanism Exploration :
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